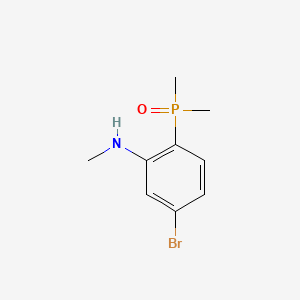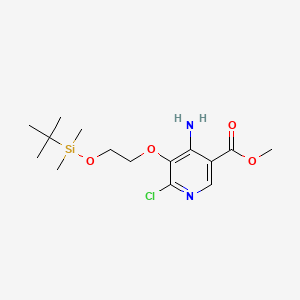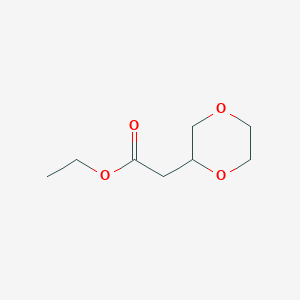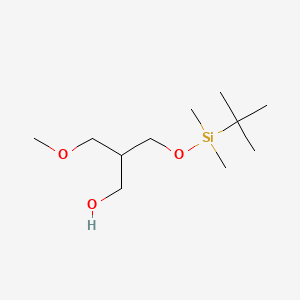
3-((tert-Butyldimethylsilyl)oxy)-2-(methoxymethyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-(methoxymethyl)-1-propanol is a chemical compound with the molecular formula C10H22O3Si. This compound is characterized by the presence of a tert-butyl dimethylsilyl (TBDMS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups from unwanted reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-(methoxymethyl)-1-propanol typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-(methoxymethyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The TBDMS group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Tetrabutylammonium fluoride (TBAF) is often employed to remove the TBDMS protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-(methoxymethyl)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the protection and deprotection of hydroxyl groups.
Biology: The compound can be used in the modification of biomolecules for various biochemical studies.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-(methoxymethyl)-1-propanol primarily involves the protection of hydroxyl groups through the formation of a stable silyl ether linkage. This protects the hydroxyl group from participating in unwanted side reactions during synthetic processes. The TBDMS group can be selectively removed under specific conditions, allowing for the controlled release of the hydroxyl group for further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone
- Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Benzoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Uniqueness
Compared to similar compounds, 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-(methoxymethyl)-1-propanol is unique due to its specific structure, which includes both a TBDMS-protected hydroxyl group and a methoxymethyl group. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for multiple points of modification and functionalization.
Eigenschaften
Molekularformel |
C11H26O3Si |
|---|---|
Molekulargewicht |
234.41 g/mol |
IUPAC-Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-methoxypropan-1-ol |
InChI |
InChI=1S/C11H26O3Si/c1-11(2,3)15(5,6)14-9-10(7-12)8-13-4/h10,12H,7-9H2,1-6H3 |
InChI-Schlüssel |
VXNQWWMKCQMVPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC(CO)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


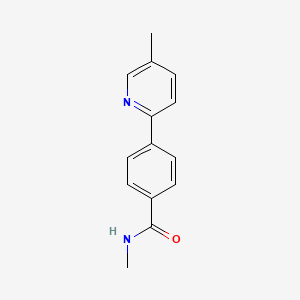
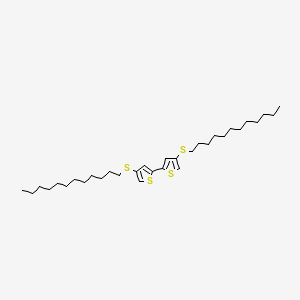

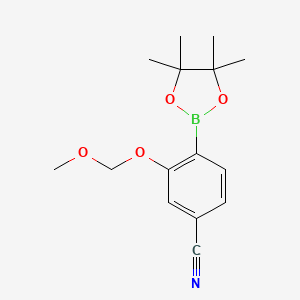
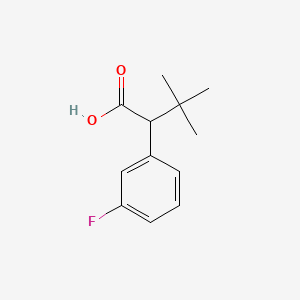
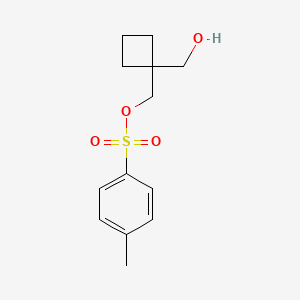

![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine](/img/structure/B13921559.png)
